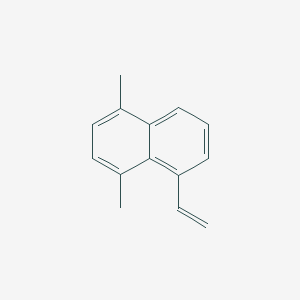
5-Ethenyl-1,4-dimethylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenyl-1,4-dimethylnaphthalene: is an organic compound with the molecular formula C14H14 It is a derivative of naphthalene, characterized by the presence of an ethenyl group (vinyl group) at the 5-position and two methyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenyl-1,4-dimethylnaphthalene can be achieved through several methods. One common approach involves the alkylation of 1,4-dimethylnaphthalene with an appropriate vinylating agent under controlled conditions. Another method includes the use of Grignard reagents, where 1,4-dimethylnaphthalene is reacted with vinyl magnesium bromide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often employing catalysts such as nickel-phosphine complexes to facilitate the reaction. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Ethenyl-1,4-dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions are commonly used, with aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: 5-Ethyl-1,4-dimethylnaphthalene
Substitution: Various substituted naphthalenes depending on the electrophile used.
Scientific Research Applications
Chemistry: 5-Ethenyl-1,4-dimethylnaphthalene is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives that are useful in organic synthesis .
Biology and Medicine: Functionalized derivatives of 1,4-dimethylnaphthalene, including this compound, have been studied for their potential biomedical applications. These derivatives can form metastable endoperoxide species in the presence of dioxygen, which are useful for the controlled release of singlet oxygen in anticancer and antibiotic therapies .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of 5-Ethenyl-1,4-dimethylnaphthalene in biological systems involves the formation of reactive oxygen species (ROS) through the decomposition of endoperoxide species. These ROS can induce oxidative stress in cells, leading to cell death. This property is exploited in anticancer therapies, where the compound targets cancer cells and induces apoptosis through oxidative damage .
Comparison with Similar Compounds
- 1,4-Dimethylnaphthalene
- 2,3-Dimethylnaphthalene
- 2,6-Dimethylnaphthalene
- 5-Ethyl-1,4-dimethylnaphthalene
Comparison: 5-Ethenyl-1,4-dimethylnaphthalene is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity compared to its methylated counterparts. This makes it more versatile in synthetic applications and allows for the formation of a wider range of derivatives. Additionally, its ability to form endoperoxide species sets it apart from other dimethylnaphthalenes, providing unique opportunities in biomedical research .
Properties
CAS No. |
88916-64-7 |
|---|---|
Molecular Formula |
C14H14 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
5-ethenyl-1,4-dimethylnaphthalene |
InChI |
InChI=1S/C14H14/c1-4-12-6-5-7-13-10(2)8-9-11(3)14(12)13/h4-9H,1H2,2-3H3 |
InChI Key |
QIFMJVVMFRFCLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=C(C=CC=C12)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















